2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid
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Overview
Description
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce a fluorine atom at the 5-position.
Carboxylation: The halogenated benzene is then subjected to carboxylation to introduce the carboxyl group.
Hydroxylation: Finally, the carboxylated compound undergoes hydroxylation to introduce the hydroxyl group at the alpha position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and carboxylation reactions, followed by purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: The major product is 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid.
Reduction: The major product is 2-(5-Fluoro-2-methylphenyl)-2-hydroxyethanol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom may enhance its binding affinity to certain targets, making it a valuable compound for drug design and development.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-2-methylphenyl)acetic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid: Contains a ketone group instead of a hydroxyl group, altering its chemical properties.
2-(5-Fluoro-2-methylphenyl)-2-hydroxyethanol: Contains an alcohol group instead of a carboxyl group, affecting its solubility and reactivity.
Uniqueness
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyl and a carboxyl group, allowing it to participate in a wide range of chemical reactions. The fluorine atom also enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9FO3 |
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Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
HGJZGNMCEGGOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)O)O |
Origin of Product |
United States |
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